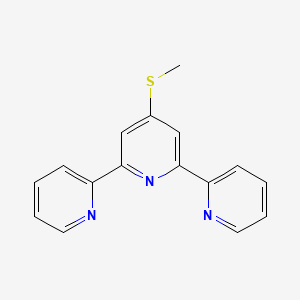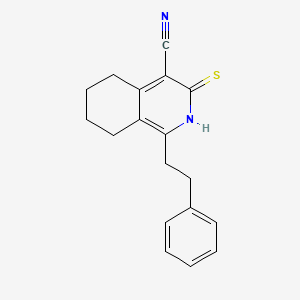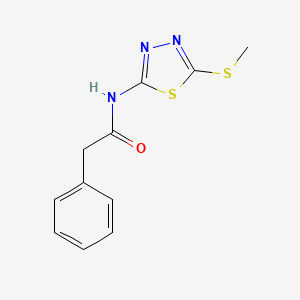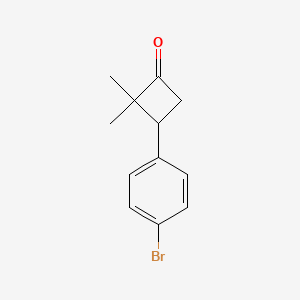
4'-Methylthio-2,2':6',2''-terpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methylthio-2,2’:6’,2’‘-terpyridine is a chemical compound with the molecular formula C16H13N3S and a molecular weight of 279.36000 . It is also known by other synonyms such as 4’-methylsulfanyl-2,2’:6’,2’'-terpyridine .
Synthesis Analysis
The synthesis of 4’-Methylthio-2,2’:6’,2’'-terpyridine has been documented in several studies . For instance, Potts et al. (1981) and Cuenoud et al. (1991) have reported synthetic routes involving 2-Acetopyridine . Other researchers have used different starting materials and conditions to synthesize this compound .Molecular Structure Analysis
The molecular structure of 4’-Methylthio-2,2’:6’,2’‘-terpyridine consists of a terpyridine core with a methylthio group at the 4’ position . The exact mass of the molecule is 279.08300 .Chemical Reactions Analysis
While specific chemical reactions involving 4’-Methylthio-2,2’:6’,2’'-terpyridine are not detailed in the search results, terpyridine compounds are known to be effective coordinating agents and key building blocks in supramolecular chemistry and materials .Physical And Chemical Properties Analysis
4’-Methylthio-2,2’:6’,2’'-terpyridine has a density of 1.27g/cm3, a boiling point of 460.4ºC at 760 mmHg, and a flash point of 232.2ºC . The melting point is not available .科学的研究の応用
Light-Emitting Materials
4’-Methylthio-2,2’6’,2’'-terpyridine is used in the synthesis of : 4’-Methylthio-2,2’:6’,2’'-terpyridine is used in the synthesis of π-conjugated polymers which are significant in the development of light-emitting materials. When coordinated with metal ions, these polymers exhibit potential for the synthesis of metallo-supramolecular or metallo-polymer materials, which are crucial in light-to-electricity or electricity-to-light conversion fields .
Photovoltaic Materials
The same π-conjugated polymers containing terpyridine moieties are also applied in photovoltaic materials . Their enhanced coordination with transition metal ions, modifiable molecular structure, and excellent electrochemical properties make them suitable candidates for photoelectric materials and devices .
Antiproliferative Agents
Terpyridine derivatives, when coordinated with zinc ions, have shown antiproliferative activity against tumor cells. These compounds intercalate into the DNA of tumor cells, affecting their replication and transcription, which plays a role in their anticancer mechanism .
DNA Interaction Studies
These zinc(II) terpyridine complexes also exhibit strong affinity binding with DNA as intercalators. They induce DNA conformational transitions, which can be studied using absorption spectroscopy, fluorescence titration, circular dichroism spectroscopy, and molecular modeling .
Photocatalytic Activity
Terpyridine-based metal–organic frameworks (MOFs) can integrate different chromophores to adjust their spatial arrangement and intermolecular interaction. This improves the nature of optoelectronic properties and enables photocatalytic activity, which is essential in the field of environmental remediation .
Supramolecular Chemistry
The ligand properties of terpyridine make it a key building block in supramolecular chemistry . It is effective in forming stable complexes with d-block metal ions, which are used in linear polynuclear metal complexes, grids, metallomacrocycles, and metal coordination polymers .
Optoelectronic Devices
Due to its versatile properties when combined with π-conjugation structures, terpyridine-containing polymers are used in the construction of optoelectronic devices . These devices are pivotal in modern technology for applications such as sensors and displays .
Material Science
In material science, the thermal stability and electrochemical properties of terpyridine-based polymers make them suitable for creating advanced materials with specific mechanical and chemical properties for industrial applications .
特性
IUPAC Name |
4-methylsulfanyl-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-20-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHDDGIUNCPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methylthio-2,2':6',2''-terpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2915977.png)

![(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2915979.png)
![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2915980.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2915982.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-isopropyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2915985.png)
![Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2915986.png)
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)
![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)


![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)